(2S)-2-amino-3-cyclopropylpropan-1-ol
Description
(2S)-2-Amino-3-cyclopropylpropan-1-ol is a chiral amino alcohol characterized by a cyclopropyl substituent at the third carbon and a hydroxyl group at the first carbon.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLTVANRLLYQGK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302357 | |
| Record name | (βS)-β-Aminocyclopropanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038393-52-0 | |
| Record name | (βS)-β-Aminocyclopropanepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038393-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Aminocyclopropanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-cyclopropylpropan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a cyclopropyl ketone, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to control the stereoselectivity of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-cyclopropylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclopropyl group or the amino alcohol functionality.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-amino-3-cyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-cyclopropylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The cyclopropyl group can influence the binding affinity and specificity of the compound, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(2S)-2-Amino-3-phenylpropan-1-ol
- Substituent : Phenyl group at C3 (vs. cyclopropyl in the target compound).
- Key Differences :
- Lipophilicity : The phenyl group increases hydrophobicity (consensus LogP = 1.08 ), whereas the cyclopropyl group likely reduces LogP due to smaller hydrophobic surface area.
- Steric Effects : The planar phenyl group may enhance π-π stacking interactions, while the strained cyclopropane ring introduces unique conformational rigidity .
- Synthesis : Prepared via reductive amination or resolution methods, similar to cyclopropyl analogs but requiring distinct cyclopropanation steps for the latter .
(S)-2-(Boc-amino)-1-propanol
- Functional Group : Protected amine (Boc group) vs. free amine in the target compound.
- Key Differences: Stability: The Boc group enhances amine stability under acidic conditions but requires deprotection for biological activity. Solubility: Boc protection increases molecular weight and may reduce aqueous solubility compared to the primary amino alcohol .
1-Methylcyclopentanol
- Structure: Cyclopentanol derivative lacking an amino group.
- Ring Strain: Cyclopentane has lower ring strain than cyclopropane, likely improving thermal stability .
Physicochemical Properties
*Estimated based on cyclopropane’s reduced hydrophobicity vs. phenyl.
Biological Activity
(2S)-2-amino-3-cyclopropylpropan-1-ol, a compound with a unique cyclopropyl group, has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyclopropyl group attached to a propan-1-ol backbone, which enhances its solubility and potential reactivity. The molecular formula is , and its IUPAC name is this compound.
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. Its interactions with various receptors in the central nervous system suggest it may influence mood and behavior by affecting serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders .
Neurotransmitter Modulation
Studies have shown that compounds similar to this compound can selectively interact with neurotransmitter receptors. This selectivity is crucial for developing targeted therapies for mood disorders:
| Receptor Type | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Modulation of serotonin levels | |
| Norepinephrine Receptors | Influence on norepinephrine signaling |
Inflammatory Response
Additionally, this compound has been noted for its role in modulating inflammatory responses. It induces host inflammatory cytokine production independently of proteolytic activity, suggesting potential applications in immune response therapies .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of Cyclopropyl Group : Utilizing cyclopropanation reactions.
- Amino Group Introduction : Through reductive amination processes.
- Hydroxyl Group Addition : Via nucleophilic substitution or reduction methods.
Case Study 1: Antidepressant Potential
In a study evaluating the antidepressant potential of cyclopropylamines, this compound demonstrated significant effects on behavioral models indicative of antidepressant activity. The compound's ability to enhance serotonergic signaling was highlighted as a mechanism contributing to its efficacy.
Case Study 2: Inflammatory Modulation
Another study explored the compound's role in inflammatory diseases. It was found to modulate cytokine production in macrophages, suggesting therapeutic potential in conditions characterized by excessive inflammation .
Q & A
Q. What are the established synthetic routes for (2S)-2-amino-3-cyclopropylpropan-1-ol, and how can they be optimized for enantiomeric purity?
Answer: The synthesis of chiral amino alcohols like this compound typically involves reductive amination or alkylation strategies. For example:
- Reductive Amination : Cyclopropane-containing aldehydes can react with amino alcohols under catalytic hydrogenation, as demonstrated in analogous syntheses of (2S)-2-amino-3-phenylpropan-1-ol derivatives .
- Chiral Resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) can enhance enantiomeric excess (>99% e.e.), as seen in the synthesis of related amino alcohols like (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol .
Optimization Tips :
Q. What analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
Answer:
- Chiral Chromatography : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) can resolve enantiomers, as validated for structurally similar compounds like (S)-2-amino-1,1-diphenylpropan-1-ol .
- NMR Spectroscopy : H-NMR coupling constants (e.g., vicinal values) and NOESY experiments can confirm spatial arrangement of the cyclopropane ring and amino group .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, critical for distinguishing from impurities like deaminated byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for amino alcohols like (S)-2-aminopropan-1-ol .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders or aerosols.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the cyclopropane substituent influence the compound’s biological activity compared to aryl or alkyl analogs?
Answer: The cyclopropane ring introduces unique steric and electronic effects:
- Receptor Binding : Compared to aryl-substituted analogs (e.g., 3-phenylpropan-1-ol derivatives), the cyclopropane group may enhance rigidity, improving selectivity for targets like β-adrenergic receptors .
- Metabolic Stability : Cyclopropane’s strain energy can reduce susceptibility to oxidative metabolism, as observed in fluorophenyl-substituted analogs like (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
Experimental Design :- Compare IC values against aryl/alkyl analogs in receptor-binding assays.
- Use molecular docking to map cyclopropane interactions with active sites .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Answer: Contradictions often arise from variations in reaction conditions or analytical methods. Strategies include:
- Reproducibility Checks : Replicate procedures with strict control of temperature, solvent purity, and catalyst loading .
- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) to confirm stereochemistry .
- Meta-Analysis : Systematically review literature for methodological inconsistencies (e.g., use of racemic vs. enantiopure starting materials) .
Q. What strategies are effective for enhancing the compound’s solubility and bioavailability in pharmacological studies?
Answer:
- Salt Formation : Protonation of the amino group with HCl or trifluoroacetic acid improves aqueous solubility, as demonstrated for (2S)-N-alkyl-N,N-dimethylammonium bromides .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetate derivatives) enhances membrane permeability, a strategy used in propanolol analogs .
- Co-Crystallization : Co-formulate with cyclodextrins or surfactants to stabilize the cyclopropane moiety in solution .
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
Answer:
- DFT Calculations : Predict cyclopropane ring strain (≈27 kcal/mol) and its impact on reaction kinetics (e.g., ring-opening reactions) .
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate metabolic stability, leveraging data from fluorophenyl analogs .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
